molecular formula C16H20F3NO2 B2468013 3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one CAS No. 1798464-89-7

3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one

Cat. No.: B2468013
CAS No.: 1798464-89-7
M. Wt: 315.336
InChI Key: WRWXMAGJHBXYDO-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to an azepane ring

Scientific Research Applications

3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of trifluoromethyl-containing compounds with biological targets.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, often using a methoxyphenyl halide as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the azepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group can interact with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the azepane ring.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring instead of an azepane ring.

Uniqueness

3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one is unique due to the presence of both the trifluoromethyl group and the azepane ring, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced stability, lipophilicity, and specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-22-14-7-5-12(6-8-14)13-4-2-3-9-20(11-13)15(21)10-16(17,18)19/h5-8,13H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWXMAGJHBXYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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